(3-Bromo-2-cyclopropylphenyl)boronic acid
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Overview
Description
(3-Bromo-2-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H10BBrO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a bromine atom and a cyclopropyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-cyclopropylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar catalytic processes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-cyclopropylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(3-Bromo-2-cyclopropylphenyl)boronic acid is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of (3-Bromo-2-cyclopropylphenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Formylphenylboronic acid: Contains a formyl group instead of a bromine and cyclopropyl group.
Uniqueness
(3-Bromo-2-cyclopropylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the bromine and cyclopropyl groups can influence the electronic properties and steric interactions, making it a valuable reagent in the synthesis of complex molecules .
Properties
Molecular Formula |
C9H10BBrO2 |
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Molecular Weight |
240.89 g/mol |
IUPAC Name |
(3-bromo-2-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BBrO2/c11-8-3-1-2-7(10(12)13)9(8)6-4-5-6/h1-3,6,12-13H,4-5H2 |
InChI Key |
KJVRLDGIVRBNBA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)C2CC2)(O)O |
Origin of Product |
United States |
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